molecular formula C10H7BrN2 B1628210 4-Bromo-6-phenylpyrimidine CAS No. 34916-25-1

4-Bromo-6-phenylpyrimidine

Cat. No. B1628210
CAS RN: 34916-25-1
M. Wt: 235.08 g/mol
InChI Key: ULTVNONDDCSYPJ-UHFFFAOYSA-N
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Description

4-Bromo-6-phenylpyrimidine is a chemical compound with the CAS Number: 34916-25-1 . It has a molecular weight of 235.08 and is typically in powder form .


Synthesis Analysis

The conversion of 4-bromo-6-phenylpyrimidine into 4-amino-6-phenylpyrimidine by treatment with potassium amide in liquid ammonia at -75° occurs to the extent of about 80% according to a mechanism involving an open-chain intermediate .


Molecular Structure Analysis

The IUPAC name for 4-Bromo-6-phenylpyrimidine is the same as its common name . The InChI code for this compound is 1S/C10H7BrN2/c11-10-6-9(12-7-13-10)8-4-2-1-3-5-8/h1-7H .


Chemical Reactions Analysis

The reactions of 4-bromo-6-phenylpyrimidine involve a cascade of stepwise inverse electron demand hetero-Diels-Alder (ihDA) reactions, followed by retro-Diels-Alder (rDA) reactions and elimination of water .


Physical And Chemical Properties Analysis

4-Bromo-6-phenylpyrimidine is a powder . It is stored at a temperature of 4 .

Scientific Research Applications

Anti-Inflammatory Applications

Pyrimidines, including 4-Bromo-6-phenylpyrimidine, have been found to exhibit a range of pharmacological effects, including anti-inflammatory activities . They are known to inhibit the expression and activities of certain vital inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . This makes them potential candidates for the development of new anti-inflammatory agents .

Synthesis of Novel Pyrimidine Analogs

4-Bromo-6-phenylpyrimidine can be used in the synthesis of novel pyrimidine analogs. These analogs can possess enhanced anti-inflammatory activities with minimum toxicity . The structure-activity relationships (SARs) of numerous pyrimidines have been discussed in detail, providing clues for the synthesis of these novel analogs .

Antioxidant Applications

Pyrimidines, including 4-Bromo-6-phenylpyrimidine, are known to display antioxidant effects . This makes them useful in the treatment of diseases caused by oxidative stress.

Antibacterial Applications

Pyrimidines have been found to exhibit antibacterial effects . This suggests that 4-Bromo-6-phenylpyrimidine could potentially be used in the development of new antibacterial agents.

Antiviral Applications

Pyrimidines are also known to have antiviral effects . This suggests that 4-Bromo-6-phenylpyrimidine could be used in the development of new antiviral drugs.

Antifungal Applications

Pyrimidines, including 4-Bromo-6-phenylpyrimidine, have been found to exhibit antifungal effects . This makes them potential candidates for the development of new antifungal agents.

Safety And Hazards

The safety information for 4-Bromo-6-phenylpyrimidine is available in its Material Safety Data Sheet (MSDS) .

Future Directions

The conversion of 4-bromo-6-phenylpyrimidine into 4-amino-6-phenylpyrimidine by treatment with potassium amide in liquid ammonia at -75° has been studied . This reaction could be further explored for potential applications in the synthesis of other compounds.

properties

IUPAC Name

4-bromo-6-phenylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2/c11-10-6-9(12-7-13-10)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULTVNONDDCSYPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80574931
Record name 4-Bromo-6-phenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80574931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-6-phenylpyrimidine

CAS RN

34916-25-1
Record name 4-Bromo-6-phenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80574931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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